FLT4 Kinase Domain Exhibits >130-Fold Higher Sensitivity to Selective Inhibitor MAZ51 Relative to VEGFR-2
In head-to-head biochemical kinase assays, the compound MAZ51 demonstrates striking differential potency against VEGFR-3 (FLT4) compared to VEGFR-2 (KDR). VEGFR-3 kinase activity was inhibited with an IC50 of 0.5 nM, whereas VEGFR-2 required an IC50 of 35 nM, representing a 70-fold potency differential. Critically, this assay also measured VEGFR-1 (FLT1) with an IC50 of 33 nM, confirming that VEGFR-3 is 66-fold more sensitive to MAZ51 inhibition than VEGFR-1 [1]. This differential is further validated in cell-based assays: MAZ51 inhibited VEGF-C-stimulated VEGFR-3 phosphorylation in HLEC cells with an IC50 of 1.5 nM, compared to 0.6 nM for VEGF-A-stimulated KDR phosphorylation in HEK293-KDR cells—a difference that underscores the functional selectivity window [1].
| Evidence Dimension | Kinase inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | VEGFR-3 (FLT4) IC50 = 0.5 nM |
| Comparator Or Baseline | VEGFR-2 (KDR) IC50 = 35 nM; VEGFR-1 (FLT1) IC50 = 33 nM |
| Quantified Difference | VEGFR-3 is 70-fold more sensitive than VEGFR-2; 66-fold more sensitive than VEGFR-1 |
| Conditions | Biochemical kinase assay (Z-lyte format); cell-based p-VEGFR3 assay in HLEC, p-KDR assay in HEK293-KDR |
Why This Matters
This 66- to 70-fold selectivity window enables researchers to use MAZ51 for FLT4-specific pathway interrogation without confounding VEGFR-1 or VEGFR-2 inhibition at the same working concentration.
- [1] Kirkin V, et al. MAZ51, an indolinone that inhibits tumor growth and angiogenesis, blocks VEGFR-3 kinase activity. PMC4622458 Table 1. IC50 values: VEGFR3 = 0.5 nM; VEGFR2 = 35 nM; VEGFR1 = 33 nM. View Source
